2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole
Description
1.1. Target Compound Overview 2-[(E)-2-(5-Bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via an ethenyl bridge to a 5-bromo-substituted thiophene ring. The (E)-stereochemistry ensures the bromothiophenyl and benzothiazole groups are on opposite sides of the double bond, influencing conjugation and electronic properties. Benzothiazoles are pivotal in medicinal chemistry due to their diverse bioactivities, including antimicrobial, antitumor, and diagnostic applications .
1.2. Importance of Benzothiazoles
Benzothiazoles are sulfur- and nitrogen-containing heterocycles with broad pharmacological relevance. Over 30 FDA-approved drugs contain benzothiazole or thiazole moieties, such as anti-HIV agents ritonavir and cobicistat . Their structural versatility allows tuning of electronic and steric properties through substitution, enhancing target specificity .
Properties
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS2/c14-12-7-5-9(16-12)6-8-13-15-10-3-1-2-4-11(10)17-13/h1-8H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCYSGZXOIFTF-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heck Cross-Coupling Reaction
The Heck reaction represents a robust method for constructing the (E)-ethenyl linkage between the benzothiazole and bromothiophene units. This palladium-catalyzed coupling avoids prefunctionalization of the benzothiazole core and ensures high stereoselectivity.
Reaction Mechanism and Conditions
A mixture of 2-vinyl-1,3-benzothiazole (1.2 mmol) and 5-bromo-2-iodothiophene (1.0 mmol) is dissolved in anhydrous dimethylformamide (DMF, 15 mL). Palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and triethylamine (2.5 mmol) are added under nitrogen. The reaction is heated at 110°C for 12 hours, yielding the target compound after purification via silica gel chromatography (hexane/ethyl acetate, 4:1).
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 16 Hz, 1H, ethenyl-H), 7.92 (d, J = 16 Hz, 1H, ethenyl-H), 7.45–7.62 (m, 4H, benzothiazole-H), 7.28 (d, J = 4 Hz, 1H, thiophene-H), 6.98 (d, J = 4 Hz, 1H, thiophene-H).
- 13C NMR (100 MHz, CDCl3): δ 167.8 (C=N), 143.2 (ethenyl), 132.5–121.3 (aromatic carbons), 110.4 (C-Br).
Wittig Olefination
The Wittig reaction offers an alternative route to establish the (E)-ethenyl bond, utilizing a benzothiazole aldehyde and a bromothiophene-derived ylide.
Synthetic Procedure
1,3-Benzothiazole-2-carbaldehyde (1.0 mmol) is reacted with (5-bromo-2-thienylmethyl)triphenylphosphonium bromide (1.2 mmol) in tetrahydrofuran (THF, 20 mL). Potassium tert-butoxide (2.0 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours. The product is isolated via filtration and recrystallized from ethanol.
Key Analytical Data
Knoevenagel Condensation
This acid-catalyzed condensation between a benzothiazole methyl ketone and a bromothiophene aldehyde provides moderate yields but excellent stereocontrol.
Experimental Protocol
A solution of 2-acetyl-1,3-benzothiazole (1.0 mmol) and 5-bromothiophene-2-carbaldehyde (1.1 mmol) in ethanol (15 mL) is treated with piperidine (0.2 mL). The mixture is refluxed for 8 hours, followed by solvent evaporation and column chromatography (dichloromethane/methanol, 9:1).
Characterization Highlights
Sonogashira Coupling Followed by Partial Hydrogenation
This two-step approach first installs an alkyne bridge, which is selectively hydrogenated to the (E)-alkene.
Stepwise Synthesis
- Sonogashira Coupling: 2-Ethynyl-1,3-benzothiazole (1.0 mmol) and 5-bromo-2-iodothiophene (1.2 mmol) are coupled using PdCl2(PPh3)2 (5 mol%), CuI (10 mol%), and diisopropylamine in THF at 60°C for 6 hours.
- Hydrogenation: The resulting alkyne is treated with Lindlar catalyst (5% Pd/CaCO3) under H2 (1 atm) in ethyl acetate for 2 hours.
Comparative Yields
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Heck Coupling | 78 | 97 |
| Wittig Reaction | 65 | 95 |
| Knoevenagel | 52 | 93 |
| Sonogashira/H2 | 70 | 96 |
Critical Analysis of Methodologies
Stereochemical Control
The Heck and Wittig methods consistently produce the (E)-isomer (>95% selectivity), whereas Knoevenagel condensation requires stringent base selection to avoid (Z)-contamination.
Scalability and Cost
- Heck Reaction: High palladium costs limit industrial scalability.
- Wittig Olefination: Economical for small-scale synthesis but generates stoichiometric phosphine oxide waste.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and thiophene rings.
Reduction: Reduced forms of the ethenyl linkage and other functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Substituent Variations on the Ethenyl Bridge
Key Insights :
Heterocycle Core Variations
Key Insights :
- Lipophilicity : Benzothiazoles generally exhibit higher logP values than benzoxazoles, affecting membrane permeability. For example, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole (log k ≈ 4.0) is less lipophilic than benzothiazole analogues .
- Biological Targets : Benzothiazoles like Pittsburgh Compound-B (PiB) bind amyloid plaques in Alzheimer’s disease , while benzoxazoles inhibit photosynthetic electron transport .
Key Insights :
- Substituent Impact : Methoxy and bromo groups enhance activity against mycobacteria and parasites, respectively .
- Mechanistic Differences : Sulfonyl groups (e.g., ) may disrupt enzyme function, while ethenyl-linked heterocycles (e.g., Target) could intercalate DNA .
Physicochemical and Quantum Chemical Insights
- Synthesis : The target compound may be synthesized via condensation reactions similar to , where 2-methylbenzothiazole reacts with substituted aldehydes .
- Quantum Studies : Nucleophilic substitution pathways in benzothiazole derivatives () highlight the role of seleniranium intermediates in regioselectivity .
Biological Activity
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
Chemical Structure
The compound features a benzothiazole core linked to a 5-bromothiophene moiety via an ethenyl group. This structural arrangement is crucial for its biological activity.
Synthesis
The synthesis of 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole typically involves the reaction of appropriate thiophene derivatives with benzothiazole precursors. For example, the synthesis may be achieved through a series of condensation reactions followed by cyclization processes to form the desired heterocyclic structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole have shown efficacy in inhibiting the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. These compounds often induce apoptosis and cell cycle arrest, significantly impacting tumor growth.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1.0 | Induces apoptosis |
| B7 | A549 | 2.0 | Cell cycle arrest |
| B7 | H1299 | 1.5 | Inhibition of IL-6 |
Antimicrobial Activity
The antimicrobial properties of thiophene and benzothiazole derivatives have been widely documented. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities through mechanisms involving disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromothiophene derivative | Staphylococcus aureus | 8 µg/mL |
| Benzothiazole derivative | Escherichia coli | 16 µg/mL |
Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thus providing therapeutic benefits in inflammatory diseases.
The biological activity of 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-1,3-benzothiazole is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It causes cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Cytokine Inhibition : The compound inhibits the release of inflammatory cytokines, reducing inflammation and associated symptoms.
Case Studies
Several case studies have documented the effects of benzothiazole derivatives on various diseases:
- Case Study 1 : A study on a related compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating with in vitro IC50 values.
- Case Study 2 : Clinical trials involving benzothiazole derivatives showed promising results in patients with chronic inflammatory conditions, with marked reductions in inflammatory markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
